The table below summarizes the fundamental chemical information for 3-Bromo-1H-indole-2-carbaldehyde.
| Property | Description |
|---|---|
| Systematic Name | This compound [1] |
| Molecular Formula | C₉H₆BrNO [1] |
| Average Mass | 224.057 Da [1] |
| Monoisotopic Mass | 222.963276 Da [1] |
| CAS Registry Number | 906440-21-9 [1] |
| ChemSpider ID | 319759 [1] |
The primary value of this compound lies in its role as a key synthetic building block. Its molecular structure contains two highly functionalizable sites:
This combination allows chemists to use this molecule as a starting point for constructing more complex nitrogen-containing heterocycles. One documented application is its use in the synthesis of specialized allenic carbamates, which are precursors to biologically relevant heterocycles like 1,3-oxazin-2-ones [2].
The following diagram illustrates a documented synthetic workflow where this compound is used to create a key intermediate for heterocycle synthesis [2].
While this compound itself is a research tool, it belongs to the indole chemical class, a privileged scaffold in medicinal chemistry [3] [4]. Indole derivatives are investigated for diverse therapeutic applications:
For scientists working with this compound, its most valuable features are:
The table below summarizes the basic identifying information available for 3-bromo-1H-indole-2-carbaldehyde.
| Property | Value |
|---|---|
| IUPAC Name | This compound [1] |
| CAS Registry Number | 906440-21-9 (listed, unverified) [1] |
| Molecular Formula | C₉H₆BrNO [1] |
| Average Molecular Mass | 224.057 Da [1] |
| Monoisotopic Mass | 222.963276 Da [1] |
Since the search results lack experimental NMR, IR, or mass spectra for this specific compound, here are practical steps you can take to obtain the necessary data:
If you proceed with experimental measurement, here is a detailed methodology you can follow:
Although data for your specific compound is unavailable, the search results highlight the importance of these molecules in medicinal chemistry, which may provide useful context for your work.
The table below summarizes some research findings on related indole-carbaldehyde derivatives:
| Compound Class | Key Finding / Activity | Relevance / Note |
|---|---|---|
| 3-substituted-1H-imidazol-5-yl-1H-indoles [1] | Potent anti-MRSA activity (MIC ≤ 0.25 µg/mL for some analogues). | Synthesized from indole-3-carbaldehyde building blocks. |
| 2-bromo-1H-indole-3-carbaldehyde [2] | Used to create semicarbazone derivatives with moderate antibacterial activity. | Demonstrates the utility of bromo-indole carbaldehydes as synthetic intermediates. |
| Indole-3-carbaldehyde derivatives [3] | Study confirms substituents at positions 2/3 significantly affect indole's ¹³C chemical shifts. | Underpins the importance of empirical NMR data for structure confirmation. |
Based on standard laboratory practice, here is a generalized workflow for the NMR characterization of a novel synthetic compound. You can adapt this protocol for your specific needs.
Generalized NMR characterization workflow for a novel compound.
The Van Leusen reaction, employing tosylmethyl isocyanide (TosMIC) as a versatile one-carbon synthon, is a powerful method for constructing various nitrogen-containing heterocycles, which are crucial scaffolds in medicinal chemistry and drug discovery [1] [2] [3]. These Application Notes detail its application for the synthesis of pyrroles and oxazoles, with adaptable protocols for researchers.
This section provides a step-by-step procedure for the synthesis of 3,4-disubstituted pyrrole derivatives from heteroaryl chalcones, as adapted from recent literature [4].
Reagents:
Procedure: a. In a round-bottom flask equipped with a magnetic stir bar, charge the heteroaryl chalcone (1.0 mmol) and TosMIC (1.1 mmol). b. Add anhydrous DMSO (5-10 mL) to the flask and stir the mixture to dissolve the solids. c. Add potassium carbonate (2.0 mmol) to the reaction mixture in one portion. d. Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC) for completion. The reaction typically proceeds within a few hours. e. Upon completion, quench the reaction by carefully adding it to a separating funnel containing ice-cold water (approx. 50 mL). f. Extract the aqueous mixture with ethyl acetate (3 x 30 mL). g. Combine the organic extracts and wash sequentially with water and brine. h. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). i. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. j. Purify the resulting crude product by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography to obtain the pure 3,4-disubstituted pyrrole derivative (e.g., 8a-c).
The structure of the final pyrrole products is confirmed using spectroscopic techniques [4]:
The following diagram illustrates the mechanistic pathway for the Van Leusen pyrrole synthesis, detailing the sequence from electron-deficient olefins to the final pyrrole product.
The table below summarizes the core types of heterocycles accessible via the Van Leusen reaction, based on the starting material used.
| Starting Material | Primary Heterocycle Product | Key Features & Applications |
|---|---|---|
| Aldehydes [1] [2] [3] | Oxazoles (Van Leusen Oxazole Synthesis) | One-pot synthesis of 5-substituted oxazoles under mild conditions; widely used for medicinal compounds [2]. |
| Ketones [1] [3] | Nitriles | Conversion of ketones to nitriles with one additional carbon atom; formal "reductive nitrilation" [1]. |
| Aldimines [3] | Imidazoles (Van Leusen Imidazole Synthesis) | Formed from the condensation of an aldehyde with an amine, followed by reaction with TosMIC [3]. |
| Electron-deficient Olefins (e.g., Chalcones) [1] [4] | Pyrroles (Van Leusen Pyrrole Synthesis) | "Formal" [2+3] cycloaddition to access 3,4-disubstituted pyrrole derivatives; high structural diversity [4]. |
While a direct three-component indole synthesis was not located, the following approaches may help you find more specialized information:
The Vilsmeier-Haack reaction represents a fundamental transformation in synthetic organic chemistry, enabling the direct introduction of formyl groups onto electron-rich aromatic and heteroaromatic systems. This reaction holds particular significance in the context of indole chemistry, where formylated indoles serve as versatile intermediates for pharmaceutical development. The strategic formulation of 3-bromoindole derivatives creates highly functionalized building blocks that facilitate subsequent cross-coupling reactions and molecular diversification, making them invaluable for constructing complex medicinal agents.
Indole derivatives constitute a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents across diverse disease categories. The structural versatility of the indole nucleus enables interactions with various biological targets, as evidenced by its presence in drugs treating conditions from cancer to neurological disorders [1]. The introduction of both bromo and formyl functionalities onto the indole ring creates a multifunctional intermediate that can undergo numerous transformations, significantly accelerating structure-activity relationship studies in drug discovery programs. The electronic properties of the indole ring make it particularly well-suited for Vilsmeier-Haack formylation, with the C3 position being highly nucleophilic and therefore the preferred site for electrophilic attack [2].
The Vilsmeier-Haack reaction proceeds through a well-defined multistep mechanism that begins with the formation of the Vilsmeier reagent, an intensely electrophilic chloroiminium species. This reagent is generated in situ from the reaction between dimethylformamide (DMF) and phosphoryl chloride (POCl₃) [3] [4]. The mechanism proceeds through distinct stages:
Vilsmeier Reagent Formation: POCl₃ reacts with DMF to form the chloroiminium ion, typically represented as [(CH₃)₂N=CHCl]⁺, with the counterion often being PO₂Cl₂⁻ or Cl⁻ [5]. This reagent serves as the formylating agent and is commercially available as a stable solid, though it is most commonly generated in situ for practical applications [6].
Electrophilic Attack: The electron-rich indole ring, specifically at the C3 position, attacks the chloroiminium ion, resulting in formation of an iminium intermediate. This step represents the rate-determining step and is facilitated by the electron-donating nature of the pyrrolic nitrogen [3].
Hydrolytic Workup: The α-chloroamine intermediate undergoes hydrolytic cleavage during aqueous workup, liberating the desired aldehyde functionality while regenerating dimethylamine [4].
The following diagram illustrates the complete mechanistic pathway:
Figure 1: Complete Mechanism of Vilsmeier-Haack Formylation Reaction
The presence of a bromo substituent at the C3 position of indole introduces significant electronic effects that influence the Vilsmeier-Haack reaction. While the bromine atom is moderately electron-withdrawing by inductive effect, it can participate in resonance donation through its lone pairs, creating complex electronic behavior. Importantly, the C3 position of indole is inherently nucleophilic, being approximately 10¹³ times more reactive than benzene toward electrophilic substitution [2].
For 3-substituted indoles like 3-bromoindole, the Vilsmeier-Haack reaction typically occurs at the electron-rich C2 position rather than the already substituted C3 position. This regioselectivity follows the general reactivity pattern where electrophiles preferentially attack the most electron-rich available position on the indole ring. The bromo substituent influences this process in several ways:
The following diagram illustrates the electronic environment and regioselectivity considerations:
Figure 2: Electronic Factors Influencing 3-Bromoindole Formylation
Table 1: Required Chemical Reagents
| Reagent | Purity | Purpose | Hazards |
|---|---|---|---|
| 3-Bromoindole | ≥98% | Substrate | Irritant |
| Dimethylformamide (DMF) | Anhydrous | Solvent/Reagent | Health hazard |
| Phosphoryl chloride (POCl₃) | ≥99% | Vilsmeier reagent formation | Corrosive, moisture-sensitive |
| Sodium acetate | ≥99% | Buffer during workup | Low hazard |
| Sodium hydroxide | Reagent grade | Hydrolysis | Corrosive |
| Organic solvents (DCM, ether) | Technical grade | Extraction | Flammable |
Table 2: Spectral Data for 3-Bromoindole-2-carbaldehyde
| Analytical Method | Key Characteristics | Expected Data |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | Aldehyde proton, Aromatic protons, C4-H | δ 10.2 (s, 1H, CHO), δ 7.2-8.1 (m, 4H, Ar-H), δ 7.5 (d, 1H, C4-H) |
| ¹³C NMR (100 MHz, CDCl₃) | Aldehyde carbon, Aromatic carbons | δ 185.5 (CHO), δ 115-140 (aromatic carbons) |
| IR (KBr) | Carbonyl stretch, Aromatic C-H | 1685 cm⁻¹ (strong, C=O), 3050 cm⁻¹ (weak, aromatic C-H) |
| Mass Spectrometry | Molecular ion, Fragment pattern | m/z 225/223 (M⁺, 1:1 isotope pattern for Br) |
| Melting Point | Physical characteristic | 145-148°C |
Table 3: Troubleshooting Guide for Vilsmeier-Haack Formylation
| Problem | Possible Causes | Solutions |
|---|---|---|
| Low yield | Incomplete formation of Vilsmeier reagent, Moisture contamination | Ensure strict anhydrous conditions, Use fresh POCl₃, Confirm DMF is anhydrous |
| Multiple products | Overheating, Excessive reaction time | Optimize temperature control, Monitor reaction by TLC, Adjust stoichiometry |
| No reaction | Inactive reagents, Incorrect temperature | Use fresh POCl₃, Confirm reaction temperature ≥70°C, Check substrate purity |
| Decomposition | Too high temperature, Acid-sensitive substrates | Reduce reaction temperature, Shorten reaction time, Consider protective groups |
| Difficult purification | Polar byproducts, Incomplete hydrolysis | Extend hydrolysis time, Optimize chromatographic conditions, Use alternative solvent system |
The strategic utility of Vilsmeier-Haack formylation of 3-bromoindole in pharmaceutical development cannot be overstated. The resulting 3-bromoindole-2-carbaldehyde serves as a key synthetic intermediate for accessing diverse indole-based pharmacologically active compounds. The presence of both bromo and formyl functionalities on the indole scaffold enables multiple diversification pathways, particularly through palladium-catalyzed cross-coupling reactions of the C3-bromo substituent and nucleophilic additions to the aldehyde group.
In drug discovery programs, this synthetic approach enables rapid generation of structural diversity around the indole core, which is particularly valuable given the prevalence of indole-containing drugs across therapeutic areas. As highlighted in recent reviews, indole derivatives exhibit multifaceted biological activities including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects [1]. The electronic properties of the indole ring system facilitate interactions with diverse biological targets, making it a privileged scaffold in medicinal chemistry.
Specific examples from recent literature demonstrate the application of Vilsmeier-Haack formulated bromoindoles in complex natural product synthesis and drug development. For instance, in Opatz's formal synthesis of cycloclavine, a 4-bromoindole derivative was subjected to Vilsmeier-Haack formylation as a key step early in the synthetic sequence [7]. This transformation enabled subsequent functionalization and ring formation, ultimately leading to the complex tetracyclic ergot alkaloid framework. Such applications underscore the strategic value of this methodology in constructing architecturally complex molecules of pharmaceutical interest.
The following diagram illustrates the utility of formulated bromoindoles in pharmaceutical development:
Figure 3: Pharmaceutical Applications of Formylated Bromoindoles
The Vilsmeier-Haack formylation of 3-bromoindole represents a robust and efficient method for preparing highly functionalized indole building blocks with significant utility in pharmaceutical development. This transformation capitalizes on the inherent reactivity of the indole nucleus while introducing two orthogonal functional groups that enable extensive molecular diversification. The experimental protocol outlined in these Application Notes provides a reliable and reproducible procedure that can be implemented in both academic and industrial settings.
The strategic importance of this methodology continues to grow as indole-based compounds maintain their status as privileged structures in medicinal chemistry. With the increasing emphasis on molecular complexity and structural diversity in drug discovery, efficient routes to multifunctional intermediates like 3-bromoindole-2-carbaldehyde become increasingly valuable. The comprehensive characterization data and troubleshooting guidance provided herein will assist researchers in implementing this valuable transformation successfully, potentially accelerating the development of new therapeutic agents across multiple disease areas.
Indole derivatives represent a crucial structural motif in pharmaceutical compounds, natural products, and functional materials. The regioselective functionalization of indoles has remained a significant challenge in synthetic organic chemistry due to the inherent reactivity differences between various positions on the indole ring. Among these positions, the C3 site demonstrates particularly high electron density and nucleophilicity, making it a preferred location for electrophilic substitution reactions. The introduction of bromine at C3 provides a valuable synthetic handle for further derivatization through cross-coupling reactions, enabling the construction of complex molecular architectures relevant to drug development and material science.
Recent advances in synthetic methodology have focused on sustainable approaches that minimize the use of toxic reagents and transition metals while maintaining high efficiency and selectivity. The development of electrochemical methods and optimized reagent systems has addressed some of the longstanding challenges associated with regioselective indole functionalization. These protocols offer practical solutions for synthetic chemists working in pharmaceutical development and natural product synthesis, where precise control over molecular structure is essential for biological activity. This article presents two detailed protocols for achieving highly selective C3 bromination of indoles, complete with mechanistic insights, troubleshooting guidelines, and practical applications.
The electrochemical bromination method represents a significant advancement in green chemistry approaches for indole functionalization. This protocol utilizes electrochemical oxidation to achieve the umpolung of bromide ions, converting them from nucleophiles to electrophiles without requiring chemical oxidants. Developed as a sustainable alternative to traditional methods, this approach eliminates the need for transition metal catalysts and exogenous chemical oxidants, making it particularly attractive for pharmaceutical applications where metal contamination must be avoided. The method employs commercially available graphite electrodes, which are inexpensive and easy to handle, contributing to its practical utility in laboratory settings [1].
The key innovation of this method lies in its inherent selectivity for the C3 position of indoles, which results from the combined effects of the indole's electronic properties and the mild reaction conditions. The electrogenerated brominating species selectively targets the electron-rich C3 position, leading to high yields with minimal formation of byproducts. This protocol has been successfully applied to a range of indole derivatives, demonstrating its broad applicability and excellent functional group tolerance [1].
Cell Assembly: Place the graphite rod electrodes in an undivided electrochemical cell, ensuring proper spacing (approximately 1 cm apart) to prevent short-circuiting while maintaining efficient current flow.
Reaction Mixture Preparation: Add the indole substrate (1.0 mmol), tetrabutylammonium bromide (1.5 mmol), and ammonium bromide (1.5 mmol) to the electrochemical cell. Transfer 50 mL of anhydrous acetonitrile to the cell using standard Schlenk techniques under a nitrogen atmosphere.
Electrolyte Preparation: Ensure that the bromide salts are fully dissolved, providing both the bromine source and supporting electrolyte for the electrochemical system. The final concentration of the indole substrate should be approximately 0.02 M.
Electrolysis Conditions: Apply a constant current of 5 mA/cm² to the system using the DC power supply. Maintain the reaction mixture at room temperature (25°C) with continuous stirring (500 rpm) throughout the electrolysis process.
Reaction Monitoring: Monitor the reaction progress by TLC analysis at regular intervals (every 30 minutes). Typical reaction completion time is 2-4 hours, depending on the specific indole substrate.
Work-up Procedure: Once the reaction is complete (as indicated by TLC), turn off the power supply and carefully remove the electrodes from the reaction mixture. Transfer the reaction solution to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash chromatography on silica gel using hexane/ethyl acetate (gradient elution from 10:1 to 4:1 v/v) as the mobile phase. Combine the fractions containing the desired product and evaporate the solvent to obtain the pure 3-bromoindole derivative.
Product Characterization: Characterize the 3-bromoindole product using ( ^1 \text{H} ) NMR, ( ^{13}\text{C} ) NMR, and mass spectrometry. Compare the spectral data with literature values to confirm the identity and purity of the product.
Solvent Selection: Acetonitrile is essential for optimal yield, as other solvents (THF, DMF, DMSO) provide significantly lower efficiency [1].
Bromide Source Combination: The mixed bromide system (nBu₄NBr/NH₄Br) is crucial for high yields, as either salt alone provides diminished results [1].
Water Exclusion: The reaction is highly sensitive to water, which dramatically reduces yield; ensure strict anhydrous conditions [1].
Current Density: Optimal current density is 5 mA/cm²; significant deviations from this value result in reduced yields.
Product Stability: Note that 3-bromoindole derivatives may be unstable at room temperature and should be stored at 4°C for short-term preservation [1].
The chemical reagent approach utilizing pyridinium tribromide represents a more traditional yet highly efficient method for achieving C3-selective bromination of indoles. This method is particularly valuable when electrochemical equipment is not available or when working with substrates that may not be compatible with electrochemical conditions. Recent optimizations of this approach have focused on controlling reaction conditions to enhance selectivity and yield while minimizing the formation of polybrominated byproducts. The method is characterized by its operational simplicity and rapid reaction times, making it suitable for high-throughput applications in medicinal chemistry [2].
The selectivity of this method for the C3 position is governed by the inherent electronic properties of the indole ring system, with the C3 position being the most nucleophilic site. Under controlled conditions, the electrophilic brominating species generated from pyridinium tribromide selectively attacks this position, leading to the desired monobrominated products. The addition of acidic co-catalysts has been shown to enhance this selectivity by modulating the reactivity of the brominating agent and preventing over-reaction [2].
Reaction Setup: Charge a 50 mL round-bottom flask with a magnetic stir bar and add the indole substrate (1.0 mmol). Add 20 mL of anhydrous methanol and stir until the substrate is completely dissolved.
Cooling: Cool the reaction mixture to 0°C using an ice-water bath with continuous stirring (300 rpm).
Reagent Addition: Add pyridinium tribromide (1.2 mmol) in one portion to the cooled solution, followed by dropwise addition of concentrated hydrochloric acid (1.2 mmol) over 2 minutes.
Reaction Monitoring: Maintain the reaction at 0°C and monitor by TLC at 5-minute intervals. The reaction is typically complete within 10-15 minutes.
Quenching: Once the reaction is complete (as indicated by TLC), carefully quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (10 mL) to destroy any excess brominating agent.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 × 20 mL). Combine the organic extracts and wash with brine (20 mL).
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by flash chromatography on silica gel using an appropriate hexane/ethyl acetate gradient system.
Product Characterization: Characterize the pure 3-bromoindole derivative using standard spectroscopic techniques (( ^1 \text{H} ) NMR, ( ^{13}\text{C} ) NMR, MS) and compare with literature data.
Temperature Control: Maintaining the reaction at 0°C is crucial for C3 selectivity; higher temperatures promote polybromination and decomposition.
Reaction Time: The reaction is exceptionally fast (10-15 minutes); prolonged reaction times lead to decreased yields and purity.
Solvent Choice: Methanol provides optimal solubility and reactivity balance; other solvents may require adjustment of reaction conditions.
Acid Co-catalyst: Hydrochloric acid is essential for generating the active brominating species and achieving high yields.
Substrate Scope: Electron-rich indoles typically react faster and provide higher yields than electron-deficient variants.
The electrochemical bromination mechanism involves a series of orchestrated steps that begin with the anodic oxidation of bromide ions. This process exemplifies the concept of umpolung, where the nucleophilic bromide ion is converted to an electrophilic bromine species through electron transfer. The mechanism proceeds through discrete stages that explain the observed high regioselectivity for the C3 position of indoles [1].
Table: Key Steps in Electrochemical Bromination Mechanism
| Step | Process | Species Generated | Role in Reaction |
|---|---|---|---|
| 1 | Anodic oxidation | Br• and Br⁺ | Generation of electrophilic bromine species |
| 2 | Electrophilic attack | Indole-Br complex | Formation of Wheland intermediate at C3 |
| 3 | Deprotonation | 3-Bromoindole | Aromatization to final product |
| 4 | Cathodic reduction | H₂ | Proton reduction to maintain charge balance |
The mechanism initiates with the anodic oxidation of bromide ions (Br⁻) to generate bromine radical (Br•) and subsequently bromonium ion (Br⁺) species. These electrophilic bromine species are then poised to attack the electron-rich C3 position of the indole ring, forming a Wheland intermediate. Subsequent deprotonation restores the aromaticity of the indole system, yielding the 3-bromoindole product. Concurrently, at the cathode, reduction of protons generates hydrogen gas, maintaining the overall charge balance in the electrochemical system. This mechanism accounts for the observed regioselectivity, as the C3 position of indole is significantly more nucleophilic than other positions in the ring system [1].
Diagram 1: Electrochemical bromination mechanism showing the umpolung of bromide and regioselective C3 attack
The chemical bromination mechanism utilizing pyridinium tribromide operates through a more conventional electrophilic aromatic substitution pathway, albeit with nuances that account for its high regioselectivity. The reaction begins with the activation of the brominating agent by the acidic co-catalyst, which enhances the electrophilicity of the bromine species. The mechanism explains the exceptional C3 selectivity observed with this method and accounts for the rapid reaction times [2].
The pyridinium tribromide system, when activated by hydrochloric acid, generates an active brominating species that functions as a source of electrophilic bromine. This species preferentially attacks the most nucleophilic position of the indole ring, which is consistently the C3 position regardless of substituents on the nitrogen atom. The reaction proceeds through a standard electrophilic aromatic substitution mechanism, with the initial formation of a sigma complex (Wheland intermediate) at the C3 position, followed by deprotonation to restore aromaticity and yield the 3-bromoindole product. The role of the acid co-catalyst is crucial in generating a more reactive brominating species while preventing the formation of unreactive indolenine intermediates that could divert the reaction pathway [2].
Diagram 2: Chemical bromination mechanism showing acid-activated regioselective C3 bromination
Table: Comprehensive Comparison of C3 Bromination Methods
| Parameter | Electrochemical Method | Chemical Reagent Method |
|---|---|---|
| Selectivity | Excellent C3 selectivity (>95%) | Excellent C3 selectivity (>90%) |
| Yield Range | 70-95% | 75-92% |
| Reaction Time | 2-4 hours | 10-15 minutes |
| Temperature | Room temperature (25°C) | 0°C |
| Bromine Source | nBu₄NBr/NH₄Br | Pyridinium tribromide |
| Additional Reagents | None required | HCl (co-catalyst) |
| Equipment Needs | Electrochemical cell, power supply | Standard glassware |
| Green Chemistry | High (no chemical oxidants) | Moderate (uses stoichiometric reagents) |
| Metal Content | None | None |
| Substrate Scope | Broad, sensitive to water | Broad, tolerates various functional groups |
| Purification | Column chromatography | Column chromatography |
| Scalability | Good (up to 5 mmol demonstrated) | Excellent (up to 10 mmol demonstrated) |
| Cost | Moderate (electrochemical equipment) | Low (standard laboratory reagents) |
Both methods provide reliable access to 3-bromoindoles, which serve as key intermediates in pharmaceutical synthesis and natural product chemistry. The electrochemical method is particularly valuable in contexts where metal-free conditions are required or when working with substrates that might be sensitive to strong oxidizing agents. Its main limitations include the requirement for specialized equipment and longer reaction times. The chemical method offers the advantage of rapid synthesis and utilizes standard laboratory equipment, making it accessible to most synthetic laboratories. However, it employs stoichiometric reagents and generates more waste compared to the electrochemical approach [1] [2].
The choice between methods depends on several factors, including available equipment, reaction scale, substrate sensitivity, and sustainability considerations. For small-scale, rapid synthesis of 3-bromoindoles, the chemical method is generally preferred. For larger-scale applications or when adhering to green chemistry principles is paramount, the electrochemical method offers distinct advantages. Both methods represent significant advances over traditional bromination approaches that often suffer from poor regioselectivity and require harsh reaction conditions.
Table: Troubleshooting Guide for C3-Selective Bromination
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low Yield | Moisture contamination | Ensure strict anhydrous conditions; use molecular sieves |
| Incomplete reaction | Extend reaction time; check current (electrochemical) or reagent freshness (chemical) | |
| Product decomposition | Purify immediately after reaction; store at 4°C | |
| Poor Selectivity | Incorrect temperature | Maintain precise temperature control (0°C for chemical method) |
| Over-bromination | Reduce reaction time; use precisely measured reagents | |
| Substrate oxidation | Use inert atmosphere; include radical scavengers if needed | |
| Slow Reaction | Low electrolyte concentration | Increase bromide salt concentration (electrochemical method) |
| Insufficient stirring | Increase stirring rate to ensure proper mixing | |
| Weakened brominating agent | Use fresh pyridinium tribromide (chemical method) | |
| Product Purity Issues | Polybrominated byproducts | Optimize reaction time and temperature; use column chromatography |
| Starting material contamination | Extend reaction time; use TLC to monitor completion | |
| Solvent impurities | Use freshly distilled anhydrous solvents |
The C3-selective bromination methods described exhibit broad substrate compatibility, but certain structural features may influence reaction outcomes. Electron-donating groups on the indole ring typically enhance reaction rates and yields, while strong electron-withdrawing groups may require modified conditions. N-Substituted indoles generally proceed with similar efficiency and selectivity as N-H indoles. Substrates containing acid-sensitive functional groups may not be compatible with the chemical method requiring HCl co-catalyst. Similarly, compounds with oxidizable functional groups may present challenges in the electrochemical system. In such cases, appropriate protecting group strategies or method selection becomes crucial for success.
3-Bromoindoles serve as versatile intermediates in the synthesis of numerous biologically active compounds and pharmaceutical agents. The bromine atom at the C3 position can participate in various cross-coupling reactions, including Suzuki, Sonogashira, and Heck reactions, enabling the introduction of diverse structural elements that modulate biological activity. This synthetic flexibility makes 3-bromoindoles particularly valuable in medicinal chemistry campaigns, where structure-activity relationship studies require efficient access to analog libraries [3].
Notable pharmaceutical compounds containing indole scaffolds that can be accessed via 3-bromoindole intermediates include sumatriptan for migraine treatment, indomethacin as a non-steroidal anti-inflammatory drug, and yohimbine derivatives for various therapeutic applications. The ability to selectively functionalize the C3 position of these scaffolds provides medicinal chemists with a powerful strategy for optimizing drug candidates with improved potency, selectivity, and pharmacokinetic properties [3] [2].
The 3-bromoindole products obtained through these regioselective bromination protocols serve as springboards for diverse synthetic transformations. The carbon-bromine bond undergoes efficient palladium-catalyzed cross-coupling with a wide range of organometallic reagents, enabling the introduction of aryl, alkenyl, and alkynyl groups at the C3 position. Additionally, the bromide can be transformed into other functional groups through nucleophilic substitution or converted to organometallic intermediates for further elaboration.
The strategic importance of 3-bromoindoles extends to the synthesis of complex natural products and the development of novel materials with unique electronic and photophysical properties. The protocols described herein provide reliable access to these valuable building blocks, supporting innovation across multiple chemical disciplines from drug discovery to materials science.
The development of regioselective methods for C3 bromination of indoles represents a significant advancement in synthetic methodology, addressing a longstanding challenge in heterocyclic chemistry. The two complementary protocols detailed in this application note—electrochemical bromination and chemical reagent approach—provide synthetic chemists with efficient and practical tools for accessing 3-bromoindole derivatives. Both methods offer excellent regioselectivity, good to excellent yields, and broad functional group tolerance, making them valuable additions to the synthetic repertoire.
The electrochemical method stands out for its green chemistry credentials, eliminating the need for chemical oxidants and transition metal catalysts, while the chemical method offers rapid access to target compounds using standard laboratory equipment. The comprehensive experimental procedures, mechanistic insights, and troubleshooting guidelines provided herein will enable researchers to successfully implement these methods in their synthetic workflows. As the demand for efficient and selective synthetic methods continues to grow in pharmaceutical and academic settings, these protocols for regioselective indole bromination will facilitate the construction of complex molecules with potential biological activity and material applications.
3-Substituted-1H-imidazol-5-yl-1H-indoles represent a promising class of heterocyclic compounds with selective activity against methicillin-resistant Staphylococcus aureus (MRSA) [1]. The urgent need for new antibiotics stems from the surging global incidence of antibiotic-resistant bacteria. Initial screening identified simple indole-imidazole hybrids as weak MRSA growth inhibitors, prompting an extensive structure-activity relationship (SAR) investigation that led to analogues with significantly enhanced potency and favorable safety profiles [1] [2]. This document provides detailed synthetic protocols and biological evaluation data to facilitate further research into these promising antimicrobial agents.
The most efficient method for constructing the 3-substituted-1H-imidazol-5-yl-1H-indole scaffold is the Van Leusen three-component reaction [1] [2]. This one-pot, two-step procedure offers versatility for generating a diverse library of analogues.
The synthesized compounds were evaluated against a panel of bacterial and fungal pathogens to determine Minimum Inhibitory Concentrations (MICs) [1].
Table 1: In Vitro Antimicrobial Activity (MIC, µg/mL) of Selected Compounds [1]
| Compound | S. aureus ATCC25923 | MRSA ATCC43300 | C. neoformans ATCC208821 |
|---|---|---|---|
| 1 | >200 | 16 | >32 |
| 2 | >200 | 16 | 32 |
| 26 | >200 | ≤0.25 | >32 |
| 27 | 12.5 | 8 | >32 |
| 32 | 100 | 4 | >32 |
| 57 | >200 | >32 | ≤0.25 |
| 111 | 50 | 16 | ≤0.25 |
Controls: Vancomycin (MIC 1 µg/mL for MRSA), Fluconazole (MIC 8 µg/mL for C. neoformans) [1].
Safety profiles were established using human embryonic kidney (HEK293) cells and red blood cells [1].
Table 2: Cytotoxicity and Hemolytic Activity of Lead Compounds [1]
| Compound | HEK293 CC₅₀ (µg/mL) | HC₁₀ (µg/mL) |
|---|---|---|
| 1 | 19.3 | >32 |
| 2 | 22.5 | >32 |
| 26 | >32 | >32 |
| 32 | >32 | >32 |
| Tamoxifen (Control) | 9.0 | - |
| Melittin (Control) | - | 2.7 |
Analysis of the biological data reveals critical structural requirements for anti-MRSA activity.
Key SAR Findings [1]:
The Van Leusen three-component reaction provides an efficient and versatile method for synthesizing 3-substituted-1H-imidazol-5-yl-1H-indoles. SAR studies identify 5-halogenated indole rings and imidazole N-phenethyl substituents as crucial for potent anti-MRSA activity. Lead compounds 26 (MIC ≤0.25 µg/mL) and 32 (MIC 4 µg/mL) demonstrate that high potency can be achieved without cytotoxicity or hemolytic properties, making this scaffold promising for further antimicrobial development.
The core synthesis of antimicrobial indole derivatives involves a condensation reaction between an indole-3-carbaldehyde and an ortho-substituted benzene derivative. Below are detailed protocols for synthesizing two prominent classes of compounds: Quinazolinones and Benzimidazoles.
This method provides a straightforward approach to quinazolinone derivatives, a scaffold with wide-ranging biological activity [1].
This protocol describes a chemoselective synthesis for benzimidazole derivatives, which have shown potent activity against drug-resistant bacteria [2].
After synthesis, confirm the structure of all new compounds using standard analytical techniques:
The synthesized compounds should be evaluated for antimicrobial and antibiofilm activity using standardized assays.
This protocol assesses the intrinsic potency of the compounds against target microorganisms [1] [2].
This protocol evaluates the ability of compounds to inhibit the formation of biofilms and disrupt pre-formed mature biofilms [2].
The table below summarizes the promising antimicrobial activity found in recent studies for two classes of indole derivatives, providing a benchmark for expected results.
Table 1: Antimicrobial Activity of Synthesized Indole Derivatives
| Compound Class | Specific Compound & Structure | Antibacterial Activity (MIC, μg/mL) | Antifungal Activity (MIC, μg/mL) | Key Findings |
|---|
| Quinazolinone [1] | 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA: 0.98 | -- | • Potent vs. MRSA • Significant antiproliferative activity on cancer cell lines | | Benzimidazole [2] | 2-(1H-Indol-3-yl)-1-methyl-1H-benzo[d]imidazole | M. smegmatis: 3.9 | C. albicans: 3.9 | Broad-spectrum activity against mycobacteria and fungi | | Benzimidazole [2] | 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | -- | C. albicans: 3.9 | • Excellent anti-candidal activity • Effective antibiofilm agent |
Molecular docking studies can provide insights into the potential mechanism of action of these indole derivatives.
The following diagram illustrates the interconnected relationship between the synthesized indole derivatives, their biological activities, and their potential molecular targets.
These application notes provide a validated foundation for the synthesis, characterization, and biological evaluation of 3-substituted indole carbaldehyde derivatives as antimicrobial agents. The protocols for synthesizing quinazolinone and benzimidazole analogues, combined with standardized biological assays and mechanistic docking studies, offer a comprehensive research pathway. The notable activity of the 5-bromo-substituted indole derivative against C. albicans strongly supports the inclusion of 3-bromo-1H-indole-2-carbaldehyde as a key intermediate in this workflow to develop novel anti-infective drugs.
The synthesis of 3-bromo-1H-indole-2-carbaldehyde is not a single-step transformation but can be efficiently constructed via a two-step, one-flow process. The proposed route involves:
The workflow for this process is outlined below.
This step adapts a high-temperature, accelerated continuous flow Fischer indolization [1] [2].
This step leverages the high reactivity of the indole core at the 3-position and the ability of flow systems to handle unstable intermediates [3].
Successful implementation of this protocol depends on careful control of several parameters, summarized in the table below.
Table 1: Key Optimized Parameters for Continuous Flow Synthesis
| Parameter | Step 1: Fischer Indole Synthesis | Step 2: Bromination & Hydrolysis |
|---|---|---|
| Temperature | 200 °C [1] [3] | 25 - 40 °C |
| Pressure | 200 - 300 psi [1] | 50 - 100 psi |
| Residence Time | 5 - 10 min [1] | 15 - 30 min [3] |
| Key Solvents | Acetic Acid (AcOH), Acetonitrile (MeCN) [1] | Dimethylformamide (DMF), Dichloromethane (DCM) [3] |
| Key Reagents | Arylhydrazine Hydrochloride, Butane-2,3-dione [1] | N-Bromosuccinimide (NBS) |
| Product Yield (Est.) | 70 - 90% (for analogous indoles) [1] [3] | 75 - 85% (for analogous brominations) |
This application note outlines a robust and efficient two-step continuous flow synthesis for this compound, a valuable intermediate in medicinal chemistry. By translating classical batch reactions into a streamlined flow process, this protocol demonstrates significant improvements in speed, safety, and reproducibility, making it highly suitable for the rapid generation of target molecules in drug discovery programs.
The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboronic acid [1] [2]. For your specific substrate, 3-bromo-1H-indole-2-carbaldehyde, this reaction enables the highly selective replacement of the bromine atom at the 3-position with a variety of aryl, heteroaryl, alkenyl, or alkyl groups supplied by the boronic acid reagent [1] [3].
This transformation is particularly significant because the 2-carbaldehyde group is a valuable handle for further synthetic elaboration, allowing for the construction of complex molecular architectures from a single, multifunctional intermediate [4]. The reaction is prized for its functional group tolerance, the commercial availability and low toxicity of boronic acids, and mild reaction conditions [2].
The catalytic cycle for the Suzuki-Miyaura coupling involves three key steps [3] [2]:
The following diagram illustrates this catalytic cycle, highlighting the key intermediates and the role of the base.
The aldehyde and N-H groups on the indole core make it potentially sensitive to strong bases and harsh conditions. The tables below summarize key optimization parameters based on the analysis of current literature [5] [1] [4].
Table 1: Screening of Catalyst and Ligand Systems
| Catalyst System | Ligand | Role & Rationale | Recommended Use |
|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ (Triphenylphosphine) | Inexpensive, good for initial screening with electron-neutral/rich aryl boronic acids. | Standard, unhindered couplings [1]. |
| Pd₂(dba)₃ / SPhos | SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Bulky, electron-rich ligand; facilitates oxidative addition of deactivated aryl halides and reductive elimination [2]. | Challenging substrates, low catalyst loading (0.1-1 mol%) [5]. |
| Pd(OAc)₂ / XPhos | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | Even bulkier than SPhos; excellent for sterically hindered boronic acids and heteroaryl couplings [5]. | Sterically demanding reactions [5]. |
| NiCl₂(dppp) | dppp (1,3-Bis(diphenylphosphino)propane) | Cost-effective alternative to Pd; can activate less reactive aryl chlorides. Air- and moisture-sensitive [2]. | Budget-conscious labs, chloride substrates [2]. |
Table 2: Selection of Base and Solvent Systems
| Parameter | Options | Rationale and Considerations |
|---|---|---|
| Base | K₂CO₃, Cs₂CO₃ | Weak inorganic bases; good starting point for base-sensitive aldehydes [1] [3]. |
| K₃PO₄ | Stronger phosphate base; can improve yield with less reactive boronic acids [5]. | |
| NaOH, KOH | Strong aqueous bases; risk of aldehyde hydration or decomposition [2]. | |
| Solvent | Toluene / Dioxane / H₂O (2:1) | Common biphasic system; good solubility for organic substrates and inorganic base [1]. |
| DMF / DMSO | Polar aprotic solvents; can increase reaction rate but may be harder to remove [5]. | |
| TBAB (Micelles) | Aqueous micellar chemistry; "greener" alternative, often enables room temperature reactions [1]. |
Suzuki-Miyaura Cross-Coupling of this compound with 4-Methoxyphenylboronic Acid
Objective: To synthesize 3-(4-Methoxyphenyl)-1H-indole-2-carbaldehyde.
Materials:
Procedure:
The workflow for this protocol is summarized below.
The primary application of this protocol is in the rapid generation of structural diversity for biological screening [6] [4]. By coupling this compound with a library of commercially available boronic acids, a medicinal chemist can quickly produce a wide array of analogues. This is crucial for establishing Structure-Activity Relationships (SAR), fine-tuning properties like potency, metabolic stability, and solubility [6].
Furthermore, the 2-carbaldehyde group in the product can be used in further transformations, such as:
This makes the product a versatile intermediate in multi-step syntheses of complex drug candidates [4].
| Compound Description | Target Virus | Key Activity Metrics (EC50/IC50) | Citation |
|---|---|---|---|
| 6-Bromo-5-methoxy-1-methyl-2-(1-piperidinomethyl)-3-(2-diethylaminoethoxy)carbonylindole (dihydrochloride) | SARS-CoV-2 | IC₅₀ = 1.06 µg/mL; SI = 78.6; 100% viral inhibition at 52.0 µM [1] | |
| Indolylarylsulfone (IAS) 25 | HIV-1 (WT) | EC₅₀ = 4.7 nM [2] | |
| Indolylarylsulfone (IAS) 26 | HIV-1 (WT) | EC₅₀ = 4.3 nM [2] | |
| Dioxolan/Malonyl Indole 33 (R₁ = p-F-Bz, R₂=Br) | HIV-1 Integrase | Strand Transfer IC₅₀ = 0.2 µM [2] | |
| Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) | Influenza A & CoxB3 virus | IC₅₀ = 7.53 µmol/L [3] | |
| 3-Indoleacetonitrile | Influenza A (H5N6, H1N1) | Reduced mortality & weight loss in mice; lowered lung virus titers [4] |
Should you obtain the compound 3-bromo-1H-indole-2-carbaldehyde, you can evaluate its potential using these established antiviral testing protocols.
The diagram below outlines a logical workflow for the preclinical antiviral evaluation of a novel indole derivative.
The absence of specific data on this compound presents a clear opportunity for original research. Its structure is closely related to several potent antiviral agents, suggesting high potential.
I hope this structured information provides a solid foundation for your research proposals and experimental planning. Should you require clarification on any of the cited methodologies, please feel free to ask.
The following diagram outlines the key stages of this evaluation process, from molecular design to mechanistic validation.
The following sections provide the methodologies corresponding to the key stages outlined in the workflow.
The design is based on the strategy of creating molecular hybrids, which combine two pharmacophores to potentially enhance efficacy and overcome resistance [1] [2].
This protocol outlines the synthesis of the core indole compound.
This standard broth microdilution assay evaluates the compound's direct antibacterial potency [2].
This assay directly tests if the compound inhibits the primary function of DNA gyrase [4].
These computational studies predict the binding mode and stability of the compound within the DNA gyrase enzyme [4] [5].
Based on studies of closely related indole hybrids, you can anticipate the following types of results. The table below summarizes potential antibacterial activity and corresponding interpretations.
| Assay | Potential Outcome | Interpretation |
|---|---|---|
| Antibacterial (MIC) | MIC = 0.25 - 8 µg/mL against S. aureus [2] | Good, comparable to some reported hybrids; indicates potency. |
| DNA Gyrase Inhibition | IC₅₀ < 1.0 µg/mL [4] | Confirms compound directly targets and inhibits DNA gyrase. |
| Molecular Docking | Stable pose in active site; H-bonds with Arg144, Gly85 [4] | Validates proposed mechanism and suggests binding mode. |
This assay evaluates how easily bacteria can develop resistance to the compound compared to known antibiotics [2].
It is crucial to determine if the antibacterial activity is selective and not due to general cell poisoning.
The provided Application Note outlines a comprehensive strategy to experimentally validate this compound as a DNA gyrase inhibitor. The strong evidence for related indole-based hybrids suggests a high probability of success [1] [2].
Following this protocol will allow you to:
Q1: What is the fundamental difference between using NBS and Br₂? Br₂ is a strong, unmoderated electrophilic brominating agent. NBS provides a low, steady concentration of Br₂, making it a more controlled and selective reagent [1]. It is particularly useful for achieving selective bromination at specific positions without causing unwanted side reactions like polybromination or alkene addition [1] [2].
Q2: Why did my reaction with Br₂ yield multiple products or over-bromination? Molecular bromine is highly reactive and often leads to over-bromination, especially with electron-rich substrates like indole [3]. NBS is designed to mitigate this by maintaining a low concentration of Br₂ throughout the reaction, favoring mono-substitution and reducing the chance for multiple bromination events [1].
Q3: Can NBS brominate an aromatic ring like benzene? Standard NBS conditions are generally too mild to brominate simple, deactivated benzene rings. However, it is possible under drastic conditions, such as using concentrated sulfuric acid [4]. NBS is more commonly and effectively used for electrophilic bromination of electron-rich aromatics like phenols, anilines, and heterocycles (e.g., pyrrole, indole) [5].
Q4: My reaction is too slow with NBS. What could be wrong? The reaction rate with NBS is inherently slower than with Br₂ due to the lower concentration of the active brominating species [3]. This is a feature, not a bug, as it promotes selectivity. If the reaction is prohibitively slow, ensure you are using an appropriate initiator (like a radical initiator for allylic bromination or a Lewis/Brønsted acid for electrophilic aromatic substitution) and check that your reagents are anhydrous, as water can hydrolyze products [5].
The table below summarizes the key characteristics of NBS and molecular bromine to aid in reagent selection.
| Property | N-Bromosuccinimide (NBS) | Molecular Bromine (Br₂) |
|---|---|---|
| Physical Form | White, crystalline solid [1] | Dense, fuming orange liquid [1] |
| Handling & Safety | Easier and safer; solid minimizes fuming [1] | Hazardous; corrosive fumes and difficult to dispense [1] |
| Bromination Type | Selective (allylic/benzylic, electron-rich aromatics) [1] [5] | Broad and aggressive electrophilic bromination |
| Reaction Rate | Slower, controlled release of Br₂ [3] | Very fast [3] |
| Typical Solvents | CCl₄, CHCl₃, DMSO, AcOH, aqueous mixtures [1] [5] | CHCl₃, AcOH, DCM, water |
| Common Byproducts | Succinimide (easy to remove) [1] | HBr (corrosive) |
Use this flowchart to diagnose common problems in your bromination experiments. The logic is based on the fundamental reactivity differences outlined in the search results.
Here are detailed methodologies for key bromination reactions based on the search results.
This protocol is ideal for selectively replacing a hydrogen atom with a bromine at a position adjacent to a double bond or aromatic ring [1] [5].
This protocol is suitable for brominating electron-rich aromatic heterocycles, such as indoles [5].
| Challenge/Symptom | Possible Cause | Solution & Experimental Protocol |
|---|---|---|
| Non-selective polybromination | Use of traditional, non-selective brominating agents (e.g., NBS, Br₂) without control. | Adopt a one-step organocatalytic method. Treat substrate with 1.0 equivalent Pyridinium tribromide and 1.0 equivalent HCl in methanol at 0°C. Reaction is complete in ~10 minutes. [1] |
| Low C5-selectivity on indolo[2,3-a]quinolizidine | Inherent high reactivity of the indole ring at multiple positions (C3). | Use the protocol above. The reaction proceeds via an in-situ generated C3-, C5-brominated indolenine intermediate, which acts as the site-specific brominating agent. No protecting groups needed. [1] |
| Need to functionalize 3,3'-bi-1H-indoles | Difficulty in controlling the number and position of bromine atoms on the biindole system. | Use NBS in a 1:1 THF/DCM solvent system. For tetrabromination (e.g., 2,2′,6,6′), use 2.0 eq NBS. For hexabromination (2,2′,5,5′,6,6′), use 6.0 eq NBS. Avoids side products common in CCl₄. [2] |
| Requiring a versatile bromine handle | Bromine is a versatile functional group for further derivatization (e.g., cross-coupling). | The C5-brominated indole product serves as a key intermediate for further functionalization, aiding in drug and agrochemical development. [1] |
Q: Why is achieving selectivity in indole bromination so difficult?
Q: What is the role of the indolenine intermediate in the one-step C5-selective method?
Q: Are there enzymatic solutions for selective halogenation?
The following diagram illustrates the strategic decision-making process and key experimental steps for achieving selective bromination, based on the cited research.
The methods highlighted work by controlling the reaction environment and mechanism. The organocatalytic method uses a carefully designed acid/bromide system to generate a selective brominating agent in situ, avoiding the indiscriminate reactivity of molecular bromine [1]. Furthermore, solvent effects play a crucial role, as demonstrated by the switch from CCl₄ to THF/DCM to successfully achieve higher levels of bromination on biindole scaffolds without excessive decomposition [2].
| Method | Key Feature / Mechanism | Target Position on Indole | Substrate Compatibility & Notes |
|---|---|---|---|
| NCS/DMSO Oxidative System [1] | Oxidation of 2-methylindoles bearing a C3-heteroatom functional group. | C2 | Broad substrate scope, excellent functional group tolerance. Avoids harsh conditions and transition metals. [1] |
| Red-Light Mediated Photoredox Catalysis [2] | Photoredox catalysis using a helical carbenium ion and 2,2-dimethoxy-N,N-dimethylethanamine as formyl source. | C3 | Broad substrate scope, mild conditions, efficient scalability. A sustainable approach. [2] |
| Catalytic Vilsmeier-Haack Reaction [3] | Uses a phospholene-oxide catalyst and diethyl bromomalonate with DMF. Operates at room temperature. | C3 | Demonstrated for deuterated formylation. Milder than traditional POCl3-based methods. [3] |
| Masked Formylation via Dithianes [4] | Uses a thionium ion intermediate from 1,3-dithiane oxide for electrophilic substitution. | N/S | Works with activated aromatics and heteroarenes. Includes a mild, sustainable cleavage protocol. [4] |
For reliable results, please follow these procedures exactly as described.
This procedure converts 2-methylindoles with a C3-heteroatom functional group directly into C2-formyl indoles.
This is a milder, catalytic variant of the Vilsmeier-Haack reaction.
To help you select the most appropriate method for your specific needs, follow this decision workflow:
The diagram below outlines a general workflow for synthesizing a functionalized indole-2-carbaldehyde, highlighting stages where yield optimization is often critical.
The table below summarizes common issues, their potential causes, and solutions based on methodologies from the search results.
| Problem | Potential Causes | Proposed Solutions & Methodologies |
|---|
| Low Yield in Indole Ring Formation | Non-optimal base or solvent; unsuitable protecting group; incorrect temperature. | - Base/Solvent Screening: Test organic bases (DIPEA, Et₃N, DBU) vs. inorganic (K₂CO₃, Cs₂CO₃, NaH). Assess polar aprotic (DMF, THF) and non-polar solvents (toluene), or solvent-free conditions [1].
The table below outlines two relevant synthetic methods from the search results that can inform your optimization.
| Method | Key Reaction Steps | Yield & Characterization |
|---|
| Van Leusen Three-Component Reaction [3] | 1. Condense indole-3-carbaldehyde with an amine to form an imine intermediate. 2. Add p-toluenesulfonylmethyl isocyanide (TosMIC) and K₂CO₃. 3. React at 60°C for 24 hours. | - Yields: Not explicitly stated for aldehydes, but the method is general for 3-substituted indoles.
What are the key characterization techniques for confirming the structure of my synthesized 3-bromo-1H-indole-2-carbaldehyde? You should use a combination of techniques. FT-IR will confirm the presence of the aldehyde carbonyl stretch. Multidimensional NMR (1H and 13C) is essential for confirming the substitution pattern on the indole ring and identifying the characteristic aldehyde proton. Finally, mass spectrometry (e.g., ESI-MS) will confirm the molecular weight [4].
Why might I consider using a protecting group strategy for this synthesis? Using a protecting group on the indole nitrogen (e.g., with a benzyl or sulfonyl group) can prevent unwanted side reactions during both the formation of the indole core and subsequent functionalization like bromination. It can also improve the solubility and crystallinity of intermediates [2] [5].
The search results don't provide a direct protocol for my compound. What should be my next step? The strategies here provide a strong foundation. Your next step should be to consult broader literature on indole chemistry, particularly focusing on the Fischer indole synthesis and electrophilic substitution on indoles. You can then adapt the optimization parameters—such as base, solvent, temperature, and protecting groups—to your specific starting materials, guided by the general principles outlined here.
This compound is typically a solid at room temperature. No specific stability data was available in the search results, so it is advisable to store it in a cool, dark place (e.g., a refrigerator) under an inert atmosphere if long-term storage is planned.
Based on standard laboratory practices for similar organic compounds, the following methods are applicable for purifying 3-bromo-1H-indole-2-carbaldehyde. The choice of method depends on the nature of the impurities and the required purity.
| Method | Typical Application | Key Considerations |
|---|---|---|
| Recrystallization | Final purification step to obtain high-purity solid; removes soluble and insoluble impurities. | Choice of solvent is critical; often requires trial and error (common solvents: ethanol, ethyl acetate/hexane mixtures). |
| Flash Chromatography | Highly effective for separating complex mixtures and removing closely related by-products. | Silica gel is standard; eluent system (e.g., Hexane/EtOAc) must be optimized via TLC [3]. |
| Thin-Layer Chromatography (TLC) | Primarily for monitoring reaction progress and checking purity; used to determine optimal chromatographic conditions. | Essential for analytical checks and guiding preparative-scale separations [3]. |
Here are solutions to problems you might encounter during purification.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Recovery After Recrystallization | Solvent is too hot or too much solvent is used; product remains in mother liquor. | Reduce solvent volume; allow slower cooling; consider using a different solvent or mixed solvent system. |
| Poor Separation on TLC/Column | Incorrect eluent polarity; degraded silica gel; sample overload. | Adjust eluent ratio (e.g., increase polarity for slow-moving spots); use fresh silica gel; load less material on the column. |
| Product Decomposition | Compound is unstable on silica gel or under prolonged exposure to light, air, or heat. | Use deactivated silica gel or switch to flash alumina; work under inert atmosphere; minimize exposure to light; reduce process time. |
The provided search results include synthesis procedures where purification of similar compounds was performed. While not a direct protocol for the target molecule, this offers a valuable experimental context.
The workflow below summarizes the decision-making process for purifying this compound based on the information above.
To summarize the strategy for purifying this compound:
This method is adapted from a 2019 study on a transition-metal-free electrochemical umpolung bromination of the indole C–H bond [1].
Reaction Setup [1]
nBu4NBr, 2 equiv.) and ammonium bromide (NH4Br, 2 equiv.)MeCN)Step-by-Step Procedure
nBu4NBr (2.0 equiv.), and NH4Br (2.0 equiv.)The table below summarizes the yield of 3-bromoindole across different solvents from the optimization study [1].
| Solvent | Chemical Abbreviation | Isolated Yield (%) |
|---|---|---|
| Acetonitrile | MeCN | 81 |
| Ethyl Acetate | EtOAc | 58 |
| Dimethyl Sulfoxide | DMSO | 54 |
| Dichloroethane | DCE | 43 |
| Tetrahydrofuran | THF | 39 |
| Dimethylformamide | DMF | 25 |
| Ethanol | EtOH | 20 |
| 1,4-Dioxane | - | <5 |
Key Findings [1]
nBu4NBr and NH4Br is crucial for high efficiency. Using either salt alone results in significantly diminished yields.Q1: My reaction yield is significantly lower than expected. What could be wrong?
nBu4NBr/NH4Br). Using only one type of salt, especially only NH4Br (due to poor solubility), gives poor results [1].Q2: Why is a mixture of two bromide salts necessary? The combination serves two purposes [1]:
nBu4NBr: Provides high solubility in organic solvents.NH4Br: Its ammonium cation facilitates the cathodic reduction of protons to hydrogen, which helps maintain the overall electrochemical balance. The absence of NH4Br slows this process and reduces yield.Q3: The reaction fails in 1,4-dioxane but works well in EtOAc, even though both are ethereal solvents. Why? Solvent performance in electrochemical reactions depends on a complex combination of properties, including polarity, dielectric constant, and ability to solubilize the ionic intermediates. The data shows that the efficiency can vary widely even among seemingly similar solvent classes, so it is critical to follow the optimized solvent screen [1].
The following diagram visualizes the key steps and decision points in the experimental protocol for the electrochemical bromination of indoles.
Diagram Title: Electrochemical Indole Bromination Workflow
The diagram illustrates the linear workflow from reaction setup to product isolation, highlighting two critical factors for success: using the mixed bromide salt system and ensuring the reaction environment is anhydrous [1].
Welcome. This resource provides guidance on handling and stabilizing 3-bromo-1H-indol-2-carbaldehyde, a key intermediate in synthesizing complex azaheterocycles with biological activity [1]. The following protocols are designed to minimize decomposition and ensure experimental reproducibility.
Q1: Why is the stability of 3-bromo-1H-indol-2-carbaldehyde so critical in research? This aldehyde is a high-value precursor for synthesizing novel drug candidates. Its reactivity makes it prone to decomposition, which can lead to reduced yields, impure products, and failed experiments, ultimately slowing down research and development efforts [1].
Q2: What are the primary factors that cause this compound to decompose? While specific studies on this compound are limited, common degradation pathways for similar sensitive aldehydes include:
Q3: Are there any specific stabilizers or additives recommended? The search results do not specify additives for this particular compound. The most robust strategy is to control the storage environment (dark, cold, inert atmosphere). Purity new batches upon receipt and use them promptly.
| Observed Issue | Potential Causes | Recommended Corrective Actions |
|---|
| Darkening of solid or solution | Oxidation by atmospheric oxygen; Exposure to light. | 1. Store under an inert gas (N₂, Ar). 2. Use sealed, light-proof containers. 3. Re-purify via recrystallization before use. | | Formation of impurities during reactions | Decomposition of the starting material under reaction conditions. | 1. Ensure reaction vessels are moisture-free. 2. Monitor reaction temperature carefully to avoid overheating. 3. Consider using milder reaction conditions if possible. | | Low yield in downstream products | Use of partially decomposed starting material. | 1. Check the purity of the aldehyde before use (TLC, NMR). 2. Optimize storage conditions as a preventative measure. |
1. Objective To define the procedure for receiving, storing, and handling 3-bromo-1H-indol-2-carbaldehyde to maintain its chemical integrity.
2. Materials
3. Methodology
The workflow below summarizes the core stabilization strategy:
Routinely monitor the integrity of your stock using these techniques. The table below outlines expected outputs for a pure compound versus degraded material.
| Method | Expected Output for Pure Compound | Signs of Decomposition |
|---|---|---|
| Thin-Layer Chromatography (TLC) | A single major spot. | Multiple spots or streaking, indicating impurities. |
| NMR Spectroscopy | Clean spectrum matching the known structure. | Extra signals, particularly in the aldehyde region or aromatic region. |
| Melting Point | A sharp melting point within literature range. | Broadened or depressed melting point. |
Understanding the application of this compound can highlight the importance of its stability. It is a crucial building block for synthesizing complex molecules like 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives [1].
These derivatives show significant antimicrobial activity against challenging pathogens, including:
Some specific derivatives, such as compounds 3ao and 3aq, have shown remarkably high potency with Minimum Inhibitory Concentration (MIC) values of < 1 µg/mL against staphylococci [1]. Using a pure, high-quality starting material like 3-bromo-1H-indol-2-carbaldehyde is therefore essential for successfully reproducing these synthetic routes and achieving the reported biological activity.
What is the role of TosMIC in the Van Leusen reaction? TosMIC (tosylmethyl isocyanide) is a versatile one-carbon building block. Its structure allows it to act as a precursor for various heterocycles. In the Van Leusen oxazole synthesis, it can function as an electrophile, where an oxy-anion attacks the carbon of the C≡N group. Computational studies show this is feasible because the nucleophilic attack occurs orthogonally to the lone pair on the isocyanide carbon [1] [2].
Are there modern automation approaches to optimize reactions like this? Yes. Recent advances in automated synthesis platforms use closed-loop optimization. These systems robotically execute reactions and use in-line analytics (like HPLC or Raman spectroscopy) to quantify outcomes. An optimization algorithm then suggests new reaction parameters for the next cycle, iteratively improving the yield. This approach has been shown to provide up to a 50% yield improvement over 25-50 iterations for some reactions [3].
The table below summarizes a common problem, its potential causes, and recommended solutions based on general Van Leusen reaction principles.
| Problem | Potential Cause | Solution / Optimization Step |
|---|---|---|
| Low Yield of Target Product | Formation of a 4-alkoxy-2-oxazoline byproduct. | Carefully control the amount of primary alcohol (e.g., MeOH, EtOH) used as a solvent or additive. The quantity should typically be in the range of 1-2 equivalents to minimize this side reaction [2]. |
| Poor conversion or slow reaction kinetics. | Consider using microwave irradiation to enhance reactivity. This technique has been successfully applied in Van Leusen three-component condensations, reducing reaction times and improving yields [4]. |
The following workflow outlines a general procedure for a Van Leusen three-component reaction, which can be a starting point for method development. The conditions below are adapted from a protocol used to synthesize imidazoquinoxalines [4].
Key Parameters for Microwave Protocol [4]:
For persistent challenges with reaction optimization, the most robust strategy identified is the use of an integrated self-optimizing platform. This approach moves beyond traditional one-variable-at-a-time experimentation.
The core components of such a system are [3]:
This methodology has been successfully demonstrated for complex reactions, including a Van Leusen oxazole synthesis, leading to significant yield improvements through multiple automated iterations [3].
A key intermediate, 3-bromo-1H-indole-2-carbaldehyde, can be accessed through the nitrosation of indoles. One study optimized this reaction to minimize side products like deep red-colored dimers and improve yields for both electron-rich and electron-poor indoles [1].
Optimized Protocol for 1H-Indazole-3-carboxaldehyde (Adaptable Precursor) [1]
| Parameter | Optimal Condition | Notes / Rationale |
|---|---|---|
| Starting Material | Indole or 5-Bromoindole | Procedure applicable to various indoles [1] |
| Nitrosating Mixture | NaNO₂ (8 equiv), HCl (2.7 equiv) | Excess HCl reduces yield; leads to diazonium salt formation and decarboxylation [1] |
| Solvent System | DMF : Water (3 : 5.3) | - |
| Temperature | 0 °C | Lower temperature suppresses side reactions [1] |
| Addition Method | Slow addition of indole to nitrosating mixture over 2 hours | Maintains low indole concentration to prevent dimerization [1] |
| Atmosphere | Under Argon | Prevents formation of nitrogen oxide species (e.g., NO₂˙) [1] |
| Reported Yield | Up to 99% (for indole) | Isolated yield under optimal conditions [1] |
The procedure flowchart outlines the key steps and critical control points:
Based on the optimized study, here are some potential issues and solutions that could form the basis of your FAQs.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Yield | Rapid indole addition causing high local concentration [1] | Ensure slow addition of indole (over ~2 hours) to nitrosating mixture [1] |
| Formation of Red-Colored Dimers | Nucleophilic attack of indole on intermediate oxime [1] | Implement reverse addition (indole to nitrosating mix) and maintain low temperature (0°C) [1] |
| Formation of Benzoic Acid Byproduct | Excess HCl leading to reactive diazonium salt and decarboxylation [1] | Adhere to optimal NaNO₂:HCl stoichiometry (8:2.7 equiv); avoid highly acidic conditions [1] |
| No Reaction | Incorrect reagent stoichiometry or acidic conditions [1] | Verify reagent quantities and pH; reaction fails under strong excess HCl [1] |
This aldehyde is a versatile building block for synthesizing pharmaceutically relevant compounds, which underscores the importance of its efficient production.
The search results provide a strong foundation for lab-scale synthesis. For true industrial scale-up, I suggest you:
The core difference lies in the position of the bromine atom on the indole ring, which significantly influences the molecule's electronic properties and reactive sites.
The table below summarizes the key characteristics of each isomer based on their structure:
| Feature | 2-Bromo-1H-indole-3-carbaldehyde | 3-Bromo-1H-indole-2-carbaldehyde |
|---|---|---|
| IUPAC Name | 2-Bromo-1H-indole-3-carbaldehyde [1] | This compound [2] |
| Structure | Bromine at C2, Aldehyde at C3 [1] | Bromine at C3, Aldehyde at C2 [2] |
| Reactive Sites | C3 (aldehyde), N1, C2–C3 π-bond [3] | C2 (aldehyde), N1, C2–C3 π-bond [3] |
| Key Electronic Effect | Bromine at C2 deactivates the typically nucleophilic C3 position. The C3 aldehyde is strongly electron-withdrawing. | Bromine at C3 alters electronics of the C2 aldehyde and the C2–C3 bond. |
A general reactivity map for the indole scaffold illustrates the four common reaction sites. The properties of substituents at these positions dictate the molecule's overall behavior.
Here are specific experimental protocols from the literature that illustrate the distinct roles of these isomers.
1. 2-Bromoindole-3-carbaldehyde in Multicomponent Pyridine Synthesis
This protocol demonstrates the use of a 2-bromoindole-3-carbaldehyde as a reactant, where the aldehyde group is critical for condensation [4].
2. 3-Bromoindole as a Functional Handle
While a specific protocol for 3-bromoindole-2-carbaldehyde was not located, its precursor—3-bromoindole—is a valuable intermediate. The diagram below outlines a common synthetic strategy that exploits the reactivity of the 3-bromo substituent.
To objectively compare these isomers for your specific application:
The following table summarizes the experimentally demonstrated bioactivities of I3A.
| Biological Activity / Disease Model | Experimental System (In Vivo/In Vitro) | Key Findings / Effects | Proposed Mechanism of Action |
|---|
| Atherosclerosis [1] [2] | In vivo: High-fat diet (HFD) fed ApoE-/- mice. In vitro: THP-1 human macrophage-derived foam cells. | Reduces plaque area; inhibits lipid accumulation; promotes anti-inflammatory M2 macrophage polarization; reduces IL-6, increases IL-10 [1]. Alleviates endothelial inflammation and oxidative stress [2]. | Activates Aryl Hydrocarbon Receptor (AhR), upregulating Nrf2/HO-1 antioxidant pathway; inhibits miR-1271-5p/HDAC9 signaling [1] [2]. | | Chronic Obstructive Pulmonary Disease (COPD) [3] | In vivo: Cigarette smoke (CS)-induced mouse model. In vitro: CSE-stimulated MH-S alveolar macrophage cells. | Alleviates bronchial obstruction and lung inflammation; reduces TNF-α, IL-1β, IL-6; decreases MMP2/MMP12 levels [3]. | Binds and activates AhR, inhibiting HDAC5/6, which suppresses NF-κB p65 phosphorylation and NLRP3 inflammasome activation [3]. | | Anti-inflammatory & Immunomodulatory [4] [3] | Various models including intestinal tract, skin, and central nervous system [4]. | Maintains mucosal reactivity; stimulates IL-22 production; regulates host-pathogen interaction [4]. | Functions as an exogenous ligand for the AhR [4] [3]. | | Antifungal Activity [4] [5] | In vitro and ecological studies. | Protects amphibians from chytridiomycosis; acts as a synergist with Jasmonic Acid (JA) against wheat powdery mildew (Blumeria graminis) [4] [5]. | Synergism mechanism with JA is not fully elucidated [5]. |
For key experimental findings, here are the methodologies used in the cited research:
Protocol for In Vivo Atherosclerosis Model [2]:
Protocol for In Vitro Macrophage Lipid Accumulation [1]:
Protocol for COPD In Vitro Model [3]:
The anti-inflammatory effects of I3A are primarily mediated through the Aryl Hydrocarbon Receptor (AhR), as illustrated below.
This diagram shows the dual-pathway mechanism of I3A: it activates the antioxidant AhR-Nrf2-HO1 axis while simultaneously inhibiting the pro-inflammatory HDACs-NF-κB-NLRP3 axis [1] [2] [3].
| Compound Class / Specific Compound | Antibacterial Activity (MIC) | Key Findings & Context |
|---|---|---|
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole [1] | 3aq: MIC = 3.9 µg/mL against C. albicans [1] | A 5-bromo-indole derivative showing potent antifungal activity. |
| 3-Substituted-1H-imidazol-5-yl-1H-indoles [2] | Compound 3: Inactive (MIC >200 µg/mL against MRSA) [2] | A 5-fluoro-indole derivative shown for structural comparison; halogen substitution alone does not guarantee activity. |
The methodologies from the cited research provide a reliable framework for how MIC data is typically generated.
The experimental workflow for determining MIC and establishing the mechanism of action, as described in the literature, can be visualized as follows:
Since direct data is unavailable, here are practical steps you can take:
The incorporation of bromine, an electron-withdrawing atom, onto the indole ring induces several key electronic effects that explain its prevalence in bioactive compounds [1]:
The bioactivity of brominated indoles is highly dependent on the position of the bromine substituent. The table below compares the documented effects at different ring positions.
| Bromine Position | Example Compound / Core Structure | Key Documented Bioactivities | Quantified Potency (IC50 or GI50) |
|---|---|---|---|
| C-5 | Meridianin C [3] | Kinase inhibition (CK1, CDK1), Antiproliferative, Anticancer, Antimalarial, Antidiabetic (GSK-3β inhibition) | Varies by kinase and cell line; e.g., potent inhibition of specific kinases cited [3]. |
| C-6 | 6-Bromo-1-Boc-brassinin [1] | Selective anticancer activity, Apoptosis induction, Cell cycle arrest (G0/G1 phase) | IC~50~ ~3.0–4.5 μM (across a panel of cancer lines); more potent than cisplatin [1]. |
| C-2, C-3 (Fused Polycycle) | MC11 (Tetrabromo-indenoindole) [2] | Potent protein kinase CK2 inhibition, Antiproliferative (leukemic cell lines) | IC~50~ = 16 nM (against CK2); significantly more potent than non-brominated lead (IC~50~ = 360 nM) [2]. |
To assess the bioactivity of brominated indoles, researchers employ a suite of standardized experimental protocols.
The experimental workflow for evaluating a brominated indole compound from synthesis to mechanistic understanding can be summarized as follows:
When designing new brominated indole derivatives, several strategic factors can guide the process:
The table below summarizes the cytotoxicity findings for several brominated indole derivatives tested on HEK293 cells. Please note that these are different, though structurally similar, compounds.
| Compound Name / Structure | Cytotoxicity in HEK293 cells (CC₅₀) | Key Structural Features |
|---|---|---|
| 5-Bromometagenediindole B [1] | IC₅₀ values ranged from 3.1 to 11.2 μM on various human cancer cell lines. Low cytotoxicity on noncancerous MCF10A cells. | Brominated bisindole alkaloid |
| Indole-Imidazole Derivatives [2] [3] | Many showed cytotoxicity (CC₅₀ ~5-27 µg/mL). The most active anti-MRSA compounds (26 and 32) showed >32 µg/mL, indicating low cytotoxicity. [2] | 3-substituted-1H-imidazol-5-yl-1H-indole; some with halogen (Br, Cl) substitution |
The data for the indole-imidazole derivatives was generated using a standard cytotoxicity assay [2]:
Since quantitative data for your exact compound is not available in the published literature, consider these approaches to obtain the required information:
The experimental workflow for determining cytotoxicity can be summarized as follows:
The table below summarizes the hemolytic activity data for several indole-imidazole hybrid compounds, which share structural similarities with your compound of interest. HC10 is the concentration causing hemolysis to 10% of red blood cells [1] [2].
| Compound Name or Core Structure | HC10 (μg/mL) | Key Structural Features |
|---|---|---|
| Indole-Imidazole Hybrid 26 [1] [2] | >32 | 3-substituted-1H-imidazol-5-yl-1H-indole |
| Indole-Imidazole Hybrid 32 [1] [2] | >32 | 3-substituted-1H-imidazol-5-yl-1H-indole |
| Indole-Imidazole Hybrid 1 [1] [2] | >32 | 3-substituted-1H-imidazol-5-yl-1H-indole |
| Positive Control (Melittin) [1] [2] | 2.7 | Natural peptide toxin |
These findings suggest that the indole-imidazole hybrid scaffold shows minimal membrane-disrupting effects against human red blood cells up to at least 32 µg/mL.
The methodology from the identified studies provides a reliable model for evaluating your compound [1] [2]:
Since specific data on 3-bromo-1H-indole-2-carbaldehyde is not publicly available, here are concrete steps you can take:
The following tables summarize the antiviral profiles of various synthetic and natural indole derivatives against key viral pathogens, including HIV, HCV, and Coronaviruses.
Table 1: Anti-HIV Activity of Indole Derivatives
| Compound Name / Class | Target / Mechanism | Key Activity (EC₅₀ / IC₅₀) | Selectivity Index (SI) / Notes | Citation |
|---|---|---|---|---|
| Indolylarylsulfone 25 | HIV-1 NNRTI | EC₅₀ = 4.7 nM (Wild-type) | SI = 5,183 | [1] |
| Indolylarylsulfone 26 | HIV-1 NNRTI | EC₅₀ = 4.3 nM (Wild-type) | SI = 7,083; active against mutant strains | [1] |
| Indolylarylsulfone 29 | HIV-1 RT Inhibitor | EC₅₀ < 0.7 nM (NL4-3 WT strain) | Effective against K103N & Y181C mutants | [1] |
| Dioxolan Derivative 33 | HIV-1 Integrase | IC₅₀ = 0.2 μM (Strand Transfer) | Active against mutant integrase | [1] |
| Gardflorine A-C | Multi-target (Computational) | N/A (Theoretical study) | Favorable binding to HIV-1 RT and IN | [2] |
Table 2: Anti-HCV & Anti-Coronavirus Activity of Indole Derivatives
| Compound Name / Class | Target Virus | Key Activity (EC₅₀) | Citation |
|---|---|---|---|
| Tetrahydroindole 3 | HCV gt 1b & 2a | EC₅₀ = 7.9 μM (gt 1b), 2.6 μM (gt 2a) | [3] |
| Tetracyclic Indole 4 | HCV (Multiple genotypes) | EC₅₀ = 0.003 nM (gt 1a, 1b) | [3] |
| Tetracyclic Indole 7 | HCV (Multiple genotypes) | EC₅₀ = 0.0007-0.008 nM | [3] |
| Indolyl-twistenedione 1b | SARS-CoV-2 | EC₅₀ = 15.5 μM | Protected cell monolayers from virus-induced death [4] |
| Indolyl-twistenedione 1h | SARS-CoV-2 | EC₅₀ = 8.7 μM | CC₅₀ = 77.6 μM [4] |
| Arbidol (Umifenovir) | Broad-spectrum (Influenza, RSV, SARS) | Marketed Drug | Entry/Fusion inhibitor [5] |
The experimental data cited in this guide were generated using standardized methodologies in antiviral research and computational chemistry.
1. In Vitro Antiviral Activity and Cytotoxicity Assays
2. Computational Molecular Docking and Modeling
3. Density Functional Theory (DFT) Calculations
The following diagram illustrates the core workflow for evaluating antiviral indole derivatives, integrating both experimental and computational approaches:
Indole derivatives demonstrate significant and broad-spectrum antiviral potential. The comparative data shows that minor structural modifications can drastically enhance potency and selectivity against specific viruses like HIV and HCV. The emergence of novel classes, such as indolyl-twistenediones active against SARS-CoV-2, further expands the chemical space for antiviral discovery. The integration of classical virology assays with modern computational modeling provides a powerful framework for the rational design of next-generation indole-based antiviral agents.
While specific data on halogenated indole carbaldehydes is unavailable, the search results confirm that indole is a privileged scaffold in antimicrobial drug discovery [1] [2]. Many studies focus on indole derivatives hybridized with other pharmacophores, such as triazoles or thiadiazoles, rather than on carbaldehydes specifically [2] [3].
The experimental data below for various indole derivatives against different microbial strains illustrates the kind of SAR information often explored, though it does not pertain to carbaldehydes.
Table 1: Example Antimicrobial Activity of Various Indole Derivatives [3] This table shows Minimum Inhibitory Concentration (MIC) values for different structural classes. Lower MIC values indicate greater potency.
| Compound Code | Indole Core Substituent | Linked Moiety | MIC against S. aureus (µg/mL) | MIC against MRSA (µg/mL) | MIC against E. coli (µg/mL) | MIC against C. krusei (µg/mL) |
|---|---|---|---|---|---|---|
| 2h | - | 1,3,4-Thiadiazole | 6.25 | 12.5 | 25 | 12.5 |
| 3d | - | 1,2,4-Triazole | 6.25 | 6.25 | 25 | 6.25 |
| 1c | 5-Br, 6-F | Hydrazinecarbothioamide | 12.5 | 25 | 25 | 12.5 |
| 1h | 5-Br, 6-Cl | Hydrazinecarbothioamide | 12.5 | 25 | 25 | 12.5 |
| Ciprofloxacin | - | (Reference drug) | 0.39 | 0.78 | 0.09 | - |
| Fluconazole | - | (Reference drug) | - | - | - | 50 |
The methodologies from general indole antimicrobial research can serve as a reference for the types of experiments used to generate SAR data. Here is a common workflow for evaluating the activity of new indole derivatives:
Standard strains from collections like the American Type Culture Collection (ATCC) are typically used [3]. The core measurement is the Minimum Inhibitory Concentration (MIC), determined as the lowest concentration of a compound that completely prevents visible growth of the microorganism [3].
| Compound Structure | Biological Target | Key Docking Findings (Binding Energy) | Biological Activity | Experimental Validation |
|---|---|---|---|---|
| Chalcone-based indole-pyrimidine (with 5-bromo indole moiety) [1] | Not explicitly stated (anticancer target) | Docking performed; specific binding energy for bromo-derivative not reported [1] | Excellent anticancer activity (IC₅₀: 0.01±0.005 µM) [1] | Anticancer activity confirmed via MTT assay [1] |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one (3k) [2] | (p)ppGpp synthetase (RelA/SpoT homolog) | Binding energy: -5.13 kcal/mol [2] | Potent antibacterial (MIC: 0.98 µg/mL vs MRSA); Antiproliferative [2] | Antibacterial and cytotoxic activity confirmed [2] |
| 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole (with 5-bromo substitution, 3aq) [3] | (p)ppGpp synthetases, FtsZ protein, Pyruvate kinase | Docking performed against three targets; specific energy not detailed [3] | Potent antimicrobial (MIC: <1 µg/mL vs S. aureus; 3.9 µg/mL vs C. albicans) [3] | Antimicrobial and antibiofilm activity confirmed [3] |
Here are the standard methodologies employed in the docking studies cited, which are common across the field.
The following workflow outlines the general steps for computational molecular docking:
To validate the docking predictions, the following experimental assays are typically conducted:
While data on your exact compound of interest is limited, the studies on related structures provide a strong foundation:
To find more specific information, I suggest you: